molecular formula C18H21ClN2OS B5708362 N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea

N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea

Cat. No. B5708362
M. Wt: 348.9 g/mol
InChI Key: ZZVUMPFJBBQVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea, also known as CIPTU, is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea is not fully understood. However, it has been suggested that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in melanin synthesis.
Biochemical and Physiological Effects:
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes. In vivo studies have shown that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can reduce tumor growth, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its solubility in water is relatively low, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea. One area of interest is to further investigate its anti-tumor properties and its potential use as an anti-cancer agent. Another area of interest is to study its mechanism of action in more detail, which could lead to the development of more specific and effective inhibitors of certain enzymes or signaling pathways. Additionally, there is potential for N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea to be used as a herbicide or fungicide in agriculture, which could help to reduce the use of chemical pesticides.

Synthesis Methods

N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step reaction process, starting from 3-chloro-4-isobutoxybenzaldehyde and phenylthiourea. The first step involves the condensation of 3-chloro-4-isobutoxybenzaldehyde with phenylthiourea in the presence of a base catalyst to form the intermediate product. The intermediate is then treated with hydrochloric acid to yield the final product, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea.

Scientific Research Applications

N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been extensively studied for its potential applications in various scientific research fields, including medicine, agriculture, and industry. In medicine, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as an anti-diabetic agent. In agriculture, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been found to have herbicidal and fungicidal activities. In industry, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been used as a stabilizer for PVC and as a corrosion inhibitor for steel.

properties

IUPAC Name

1-[[3-chloro-4-(2-methylpropoxy)phenyl]methyl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c1-13(2)12-22-17-9-8-14(10-16(17)19)11-20-18(23)21-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUMPFJBBQVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chloro-4-isobutoxy-benzyl)-3-phenyl-thiourea

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